(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
Description
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Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c22-17-6-4-16(5-7-17)21(8-9-21)20(27)26-12-10-25(11-13-26)19-14-15-2-1-3-18(15)23-24-19/h4-7,14H,1-3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPVGAHWJQFOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 6,7-dihydro-5h-cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1.
Mode of Action
It’s known that the efficacy of similar compounds correlates well with their structures. The heteroatoms and conjugated bonds might offer the electron lone pair and form a coordinate bond with vacant d-orbital on the target interface (i.e., chemisorption).
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in glucose metabolism (hypoglycemic activity), calcium ion transport (calcium channel antagonism), and cell signaling (protein kinase fgfr1 inhibition).
Pharmacokinetics
The adsorption of similar compounds on the target interface follows the langmuir isotherm model, including physisorption and chemisorption. This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit a wide spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the protective layer formed by similar compounds is influenced by factors such as the electron density, the molecular structure of various efficient groups, the charge of the target surface, and the medium temperature.
Biological Activity
The compound (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone , also known as a pyridazinone derivative, exhibits significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 418.457 g/mol. The structure includes a piperazine ring and a cyclopentadiene derivative, which contribute to its pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Starting from readily available precursors, cyclization reactions are performed to form the core structure.
- Substitution Reactions : The introduction of functional groups such as fluorophenyl is achieved through nucleophilic substitution techniques.
- Purification Techniques : High-performance liquid chromatography (HPLC) is often used to purify the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For instance, compounds similar to our target have shown promising results in inhibiting cancer cell proliferation:
- Cytotoxicity Studies : Research demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human pancreatic and gastric cancer cells. For example, a related compound displayed an IC50 value of 27.05 µM against L929 cells, indicating significant anti-proliferative activity .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes:
- Monoamine Oxidase Inhibition : A study indicated that pyridazinone derivatives can act as potent inhibitors of monoamine oxidase (MAO), with one derivative showing an IC50 value as low as 0.013 µM for MAO-B . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
The biological activity is believed to be mediated through interactions with various molecular targets:
- Protein Kinases : The compound may inhibit key protein kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
- Apoptosis Induction : Evidence suggests that derivatives can induce apoptosis in cancer cells through caspase-dependent pathways .
Case Studies
- Study on Anticancer Activity : A study involving several pyridazinone derivatives demonstrated their effectiveness in inhibiting cell growth in various cancer types. The results indicated that these compounds could serve as lead candidates for further drug development .
- Evaluation of Enzyme Inhibition : Another investigation focused on the enzyme inhibitory properties of related compounds, revealing significant inhibition rates that suggest potential therapeutic implications for conditions like depression and anxiety disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O3 |
| Molecular Weight | 418.457 g/mol |
| IC50 for Cancer Cell Lines | 27.05 µM (L929) |
| MAO-B Inhibition IC50 | 0.013 µM |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its unique structural features that suggest potential biological activity. Research indicates several applications:
- Anticancer Activity: Preliminary studies have shown that the compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. It has been evaluated against various cancer cell lines, demonstrating promising antiproliferative effects .
- Neuropharmacology: The piperazine moiety is known for its psychoactive properties, making this compound a candidate for exploring treatments for neurological disorders. Its interaction with neurotransmitter receptors could lead to novel therapeutic agents .
Materials Science
The structural complexity of (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone positions it as a candidate for developing advanced materials:
- Polymer Chemistry: Its unique functional groups can facilitate the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength .
- Catalysis: The compound may serve as a catalyst or a precursor in the synthesis of other complex organic molecules, potentially leading to more efficient synthetic pathways in organic chemistry.
Research into the biological activity of this compound reveals several mechanisms through which it may exert its effects:
- Inhibition of Enzyme Activity: The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways involved in disease processes.
- Antioxidant Properties: Studies have indicated that derivatives of this compound exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .
Case Studies
Recent case studies highlight the efficacy and potential applications of this compound:
- Cancer Cell Line Studies: In vitro assays have demonstrated that derivatives of this compound can significantly reduce proliferation rates in various cancer cell lines, suggesting its role as a lead compound for further drug development .
- Neuroprotective Effects: Investigations into its neuroprotective properties indicate that it may offer therapeutic benefits in models of neurodegenerative diseases, warranting further exploration in clinical settings .
Preparation Methods
Synthetic Pathway Overview
The target compound’s synthesis follows three principal stages:
- Cyclopenta[c]pyridazine Core Formation
- Piperazine Substituent Introduction
- (1-(4-Fluorophenyl)cyclopropyl)methanone Coupling
Each stage necessitates specific reagents, catalysts, and purification techniques, as detailed below.
Cyclopenta[c]Pyridazine Intermediate Synthesis
Cyclization Strategies
The bicyclic pyridazine moiety is constructed via intramolecular cyclization of pre-functionalized precursors. Two dominant approaches emerge from literature:
Acid-Catalyzed Cyclization
- Conditions : H₂SO₄ (conc.) at 80–90°C for 6–8 hours
- Yield : 62–68%
- Mechanism : Protonation of nitrogen atoms facilitates ring closure through electrophilic aromatic substitution
Transition Metal-Catalyzed Cyclization
- Catalyst : Mn(OTf)₂ (2.5 mol%) in dichloroethane
- Conditions : Reflux at 85°C under argon for 12 hours
- Yield : 71–75%
- Advantage : Improved regioselectivity and reduced side-product formation compared to acid methods
Table 1: Cyclopenta[c]Pyridazine Synthesis Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ | 80–90 | 62–68 | 92–94 |
| Metal-Catalyzed | Mn(OTf)₂ | 85 | 71–75 | 96–98 |
Piperazine Functionalization
Nucleophilic Aromatic Substitution
The 3-position of cyclopenta[c]pyridazine undergoes substitution with piperazine under mild basic conditions:
Methanone Coupling
Friedel-Crafts Acylation
The (1-(4-fluorophenyl)cyclopropyl)methanone group is introduced via acylation:
Optimization and Scale-Up Challenges
Solvent Effects
Structural Characterization
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis involving:
- Amide coupling : Reacting piperazine derivatives with activated carbonyl intermediates (e.g., via EDCI/HOBt-mediated coupling) .
- Cyclopropane formation : Using transition-metal-catalyzed cyclopropanation of fluorophenyl precursors .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) and recrystallization in ethanol/water mixtures to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and adjust pH/temperature to suppress side reactions (e.g., ring-opening of cyclopropane) .
Q. Which analytical techniques are critical for structural confirmation?
- Techniques :
- NMR Spectroscopy : 1H/13C NMR to verify cyclopropane geometry, piperazine connectivity, and fluorophenyl substitution .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., chlorine/fluorine signatures) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclopropane or pyridazine moieties .
Q. How can preliminary biological activity screening be designed?
- Approach :
- In vitro assays : Test against serotonin receptors (e.g., 5-HT₆) using radioligand binding assays (IC₅₀ determination) .
- Cellular viability : Assess cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays .
- Controls : Include known antagonists (e.g., SB-271046 for 5-HT₆) to validate assay conditions .
Advanced Research Questions
Q. How can receptor binding affinity and selectivity be quantitatively assessed?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, Kon/Koff) for 5-HT₆ or other GPCRs .
- Functional Assays : Use cAMP accumulation or calcium flux assays to evaluate inverse agonism vs. antagonism .
- Data Interpretation : Compare selectivity profiles to structurally similar compounds (e.g., cyclopropane vs. cyclohexyl analogs) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Framework :
- Theoretical alignment : Link discrepancies to variations in assay conditions (e.g., membrane preparation methods, receptor isoforms) .
- Meta-analysis : Pool data from SPR, radioligand, and functional assays to identify outliers .
- Experimental Validation : Replicate conflicting studies under standardized conditions (pH 7.4, 37°C, matched cell lines) .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Design :
- Analog synthesis : Modify the cyclopropane (e.g., substituent effects) or pyridazine ring (e.g., electron-withdrawing groups) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with 5-HT₆ affinity .
- Validation : Test predicted high-affinity analogs in vitro and compare to computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
